molecular formula C16H17N3O3S B2557431 (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2035023-28-8

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2557431
CAS No.: 2035023-28-8
M. Wt: 331.39
InChI Key: LDTHBMBHVMCCRD-YRNVUSSQSA-N
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Description

(E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic chemical reagent featuring a pyrazine ring linked through an ether and a sulfonamide group to a styryl functional group. The core pyrazine scaffold is a well-established privileged structure in medicinal chemistry, known for its electron-deficient nature and ability to participate in hydrogen bonding, which facilitates interactions with various biological targets . This specific molecular architecture, combining a pyrrolidine ring, a sulfonyl linker, and an aromatic styryl group, suggests potential for use in diverse research applications, including as a building block in the synthesis of more complex molecules or as a candidate for screening in drug discovery programs . Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, including anticancer, antibacterial, and anti-inflammatory effects . For instance, recent studies on novel pyrazine derivatives have shown promising cytotoxic activity against human lung cancer cell lines (A549), while other hybrids have been investigated for their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, the styrylsulfonyl moiety is a structural feature seen in compounds researched for their effects on proliferative disorders . Researchers may find value in this compound for developing new chemical probes or therapeutic candidates, particularly in the fields of oncology and infectious diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTHBMBHVMCCRD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves a multi-step process:

    Formation of the Styrylsulfonyl Group: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl intermediate.

    Synthesis of Pyrrolidin-3-yloxy Intermediate: Pyrrolidine is reacted with an appropriate alkylating agent to introduce the 3-yloxy group.

    Coupling Reaction: The styrylsulfonyl intermediate is then coupled with the pyrrolidin-3-yloxy intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a promising candidate in drug design. Its potential applications include:

  • Pharmacophore Development : The compound may serve as a scaffold for developing new drugs targeting specific enzymes or receptors due to its ability to modulate biological activity.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancers .

Materials Science

In materials science, (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can be utilized in:

  • Development of Novel Materials : Its electronic properties may be harnessed to create materials with specific optical characteristics, potentially useful in electronics and photonics.

Biological Studies

The compound has been investigated for its biological activities, which include:

  • Enzyme Interaction Studies : The styrylsulfonyl group allows for interaction with various enzymes, which can be studied to understand its mechanism of action at the molecular level.

Case Studies

Several studies have highlighted the biological efficacy and potential therapeutic applications of this compound:

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityCompounds derived from similar structures showed good efficacy against S. aureus and E. coli, indicating potential for antibiotic development .
Spallarossa et al. (2024)Cancer Cell LinesEvaluated the cytotoxic effects on multiple cancer cell lines; results indicated promising anticancer properties .

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring System Impact: Piperidine analogs (e.g., compounds from ) exhibit larger ring sizes compared to pyrrolidine-containing compounds. This difference may influence steric bulk, conformational flexibility, and binding interactions in biological targets.

Electron-withdrawing sulfonamide groups (e.g., in ) enhance stability and modulate electronic properties of the pyrazine core.

Synthetic Accessibility :

  • Piperidine-linked sulfonamides (e.g., compound 8 in ) are synthesized via GP1 protocols with yields up to 77%, whereas pyrrolidine analogs (e.g., the target) may require optimization due to steric constraints.

Functional Group Variations in Pyrazine Derivatives

Styryl vs. Non-Styryl Substituents:

  • Alkyl/Aryl Substituents : Compounds like 2-ethyl-3-methylpyrazine () or 2-methoxy-3-(1-methylpropyl)pyrazine () prioritize volatility and flavor/aroma applications, contrasting with the sulfonamide-functionalized target compound.

Sulfonamide vs. Carbonyl Linkages:

  • Sulfonamide linkages (target, ) provide strong hydrogen-bonding capacity compared to carbonyl-linked analogs (e.g., xanthene-carbonyl in ), which may favor hydrophobic interactions.

Biological Activity

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular structure is characterized by a pyrazine core linked to a styrylsulfonyl group via a pyrrolidinyl moiety. The IUPAC name and molecular formula are crucial for understanding its reactivity and biological interactions. The structural formula can be represented as follows:

CXHYNZOASB\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{A}}S_{\text{B}}

Where XX, YY, ZZ, AA, and BB represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing sulfonamide groups often possess significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria .
  • Anticancer Properties : The potential anticancer effects arise from the ability of pyrazine derivatives to interact with various molecular targets involved in cancer progression. Compounds with similar structures have been evaluated as inhibitors of kinases involved in tumor growth .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways mediated by cytokines and other signaling molecules .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of DHPS
AnticancerInhibition of specific kinases
Anti-inflammatoryModulation of inflammatory cytokines

Table 2: Case Studies on Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
N-(Pyrazin-2-yl)benzenesulfonamideAntitubercular6.25
SulfapyrazineAntibacterialComparable
ZibotentanAntitumorN/A

Detailed Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of pyrazine derivatives. For example, the introduction of various substituents on the pyrazine ring or the sulfonyl group can lead to improved potency against specific microbial strains or cancer cell lines.

Case Study: Antimicrobial Evaluation

In a study evaluating various pyrazine derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium tuberculosis H37Rv. This suggests that similar structural motifs in this compound could also yield potent antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds demonstrated that specific derivatives could inhibit B-raf kinase activity effectively, leading to reduced proliferation in cancer cell lines. This highlights the importance of further exploring this compound for its potential therapeutic applications in oncology .

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